1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one
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Overview
Description
1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9BrFNO and a molecular weight of 258.09 g/mol It is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 5-position of the phenyl ring, which is attached to a pyrrolidin-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one typically involves the reaction of 2-bromo-5-fluoroaniline with a suitable reagent to form the desired product. One common method involves the use of a cyclization reaction, where the aniline derivative is reacted with a carbonyl compound under acidic or basic conditions to form the pyrrolidin-2-one ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity or protein-ligand interactions.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-5-fluorobenzoyl)pyrrolidine: Similar in structure but with a benzoyl group instead of a pyrrolidin-2-one moiety.
1-(5-Bromo-2-fluorophenyl)-1-ethanone: Contains an ethanone group instead of a pyrrolidin-2-one moiety.
1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile: Features a cyclopropanecarbonitrile group instead of a pyrrolidin-2-one moiety.
Uniqueness
1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one is unique due to its specific substitution pattern and the presence of the pyrrolidin-2-one ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
1-(2-bromo-5-fluorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-8-4-3-7(12)6-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGHXLOTIFUQBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=CC(=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682024 |
Source
|
Record name | 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-54-0 |
Source
|
Record name | 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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